TNP-ATP (triethylammonium salt), or 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate, is a fluorescent analog of adenosine triphosphate. It is primarily used in biochemical research to study protein interactions with ATP. The compound is notable for its ability to fluoresce, which allows researchers to monitor binding events and determine binding affinities of proteins for ATP. TNP-ATP has been utilized extensively in various studies to explore the mechanisms of action of ATP-binding proteins and their physiological roles.
TNP-ATP is classified as a fluorescent nucleotide analog. It is synthesized from adenosine triphosphate through a process known as trinitrophenylation, where the trinitrophenyl group is introduced into the molecule. This modification enhances its fluorescent properties, making it a valuable tool in biochemistry and molecular biology research.
The synthesis of TNP-ATP is typically achieved through a one-step reaction involving adenosine triphosphate and 2,4,6-trinitrobenzene-1-sulfonate (TNBS). The process can be summarized as follows:
This straightforward synthesis method allows for relatively easy production of TNP-ATP in laboratory settings .
TNP-ATP retains the core structure of adenosine triphosphate but features a trinitrophenyl group attached to the ribose moiety. This modification significantly alters its spectral properties. Key structural features include:
The presence of the trinitrophenyl group affects both the electronic properties and the binding characteristics of the molecule .
TNP-ATP undergoes various interactions with proteins that bind ATP. Key reactions include:
These reactions are typically monitored using fluorescence spectroscopy, where changes in emission intensity correlate with binding events .
TNP-ATP acts primarily as a non-selective competitive antagonist at P2X receptors, which are ion channels activated by ATP. The mechanism involves:
Studies have shown that TNP-ATP's polar triphosphate group interacts with the orthosteric site while its bulky trinitrophenyl moiety stabilizes this interaction by embedding within receptor domains .
TNP-ATP exhibits several notable physical and chemical properties:
The pKa value indicates that TNP-ATP's ionization state can influence its absorption characteristics, particularly around neutral pH levels .
TNP-ATP has numerous applications in scientific research:
TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate) exhibits pronounced subtype-specific affinity across P2X receptors, governed by structural variations in the extracellular ATP-binding pocket. Its highest affinity is observed at homomeric P2X3 receptors (IC₅₀ ≈ 1 nM) and heteromeric P2X2/3 receptors (KD ≈ 2 nM), where it acts as a potent competitive antagonist [4] [5]. This high affinity primarily results from rapid association kinetics (k+1 ≈ 100 μM⁻¹s⁻¹) rather than slow dissociation (k-1 ≈ 0.3 s⁻¹) [4]. In contrast, TNP-ATP shows intermediate affinity at P2X1 receptors (IC₅₀ ≈ 6 nM) and significantly lower potency at P2X4 (IC₅₀ ≈ 15 μM) and P2X7 receptors (IC₅₀ > 30 μM) [5] [6]. These disparities arise from divergent amino acid compositions within the orthosteric site and adjacent allosteric regions, which alter TNP-ATP accessibility and stability. For example, the P2X3 receptor’s left flipper domain contains hydrophobic residues that optimally accommodate the trinitrophenyl (TNP) moiety, enhancing binding energy [3].
Table 1: Affinity and Kinetics of TNP-ATP at Key P2X Receptor Subtypes
Receptor Subtype | KD or IC50 | Association Rate (k+1) | Dissociation Rate (k-1) |
---|---|---|---|
P2X3 | 1 nM | 100 μM⁻¹s⁻¹ | 0.3 s⁻¹ |
P2X2/3 (heteromeric) | 2 nM | Similar to P2X3 | Similar to P2X3 |
P2X1 | 6 nM | Not reported | Not reported |
P2X4 | 15 μM | >100-fold slower vs. P2X3 | Variable |
P2X7 | >30 μM | Negligible | Negligible |
TNP-ATP functions primarily as a competitive antagonist at P2X1, P2X3, and P2X2/3 receptors by occupying the orthosteric ATP-binding site, thereby preventing agonist-induced gating [3] [7]. Structural analyses confirm that TNP-ATP binds deeper within the orthosteric pocket than ATP, adopting a "U-shaped" or "Y-shaped" conformation that sterically hinders the closure of binding site loops required for channel activation [3]. However, emerging evidence suggests potential noncompetitive components at P2X7 receptors. Here, TNP-ATP binds to an expanded conformation resembling the ATP-activated state, restricting pore dilation through interactions distal to the orthosteric site [3] [8]. This dual behavior—competitive inhibition at high-affinity subtypes versus mixed inhibition at low-affinity subtypes—highlights the plasticity of P2X receptor binding pockets and their modulation by the TNP moiety.
The triphosphate chain of TNP-ATP forms critical ionic bonds with conserved residues in the orthosteric site, mirroring ATP recognition but with enhanced stability. Key interactions include:
Table 2: Key Orthosteric Site Residues Mediating TNP-ATP Binding
Residue (Universal Numbering) | Interaction with TNP-ATP | Functional Consequence of Mutation |
---|---|---|
Lys70 | Salt bridge (γ-phosphate) | >90% loss of affinity |
Lys72 | Salt bridge (γ-phosphate) | >90% loss of affinity |
Thr189 | H-bond (ribose/α-phosphate) | Altered kinetics of inhibition |
Asn296/Lys299 | H-bond (β-phosphate/ribose) | Reduced binding stability |
Leu191/Ile232 | Hydrophobic packing (TNP moiety) | Weakened antagonism |
The bulky TNP moiety (2,4,6-trinitrophenyl group) is the primary determinant of TNP-ATP’s high-affinity antagonism. Unlike ATP, which adopts a compact U-shape, TNP-ATP’s TNP group extends toward the interface of the head and dorsal fin domains, imposing steric and conformational constraints [3] [8]. Specifically:
Figure 1: Structural Basis of TNP-ATP Antagonism(A) Overlay of TNP-ATP (yellow) and ATP (blue) bound to the P2X3 orthosteric site. The TNP moiety occupies a hydrophobic subpocket (gray surface) inaccessible to ATP.(B) Key residues coordinating the triphosphate chain (left) and TNP group (right). Hydrogen bonds shown as dashed lines.(C) Conformational restriction of the head domain (green) and dorsal fin (orange) by TNP-ATP (PDB: 5SVQ).
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